molecular formula C16H21NO6S2 B3289146 N-butylsulfonate PyridiniuM tosylate CAS No. 855785-77-2

N-butylsulfonate PyridiniuM tosylate

Cat. No.: B3289146
CAS No.: 855785-77-2
M. Wt: 387.5 g/mol
InChI Key: QOVRISNMAUWIGC-UHFFFAOYSA-N
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Description

N-Butylsulfonate Pyridinium Tosylate (CAS 855785-77-2) is an ionic liquid salt of significant interest in the research and development of advanced electrochemical energy storage systems . Its primary researched application is as a component in electrolytes, where it is studied for its potential to enhance the energy density and cycle stability of batteries . The compound has a molecular weight of 387.47 g/mol and a chemical formula of C16H21NO6S2 . Suppliers typically offer this product with a purity of 98% or higher, with quality confirmed through analytical techniques including NMR, HPLC, and IR spectroscopy . For high-purity applications, some lots are available with impurity levels, such as methylimidazole content, controlled to below 1000 ppm . As a specialized ionic liquid, it provides a unique combination of properties useful for modern electrochemical research. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other clinical use . Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this material, which should be stored sealed in a cool (2-8°C), dark place .

Properties

IUPAC Name

4-methylbenzenesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.C7H8O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVRISNMAUWIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Structural Elucidation of N Butylsulfonate Pyridinium Tosylate

Synthetic Pathways for N-butylsulfonate Pyridinium (B92312) Cation Formation

The creation of the N-butylsulfonate pyridinium cation is central to the synthesis of the target ionic liquid. This is primarily achieved through the direct functionalization of pyridine (B92270).

Direct Quaternization Strategies Utilizing Butanesultone

The most direct and efficient method for the synthesis of the N-butylsulfonate pyridinium zwitterion (an intramolecular salt) is the reaction of pyridine with 1,4-butanesultone. This reaction is a classic example of nucleophilic ring-opening of a cyclic sulfonate ester (sultone) by an amine.

In a typical procedure, pyridine is reacted with an equimolar amount of 1,4-butanesultone in a suitable solvent, such as acetonitrile (B52724) or toluene. The mixture is heated under reflux for several hours. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the carbon atom of the butanesultone that is adjacent to the ester oxygen. This leads to the cleavage of the C-O bond and the formation of a new C-N bond, resulting in the zwitterionic product, 1-(4-sulfonatobutyl)pyridinium. This zwitterion is often insoluble in the reaction solvent and precipitates out as a white solid, which can be isolated by filtration.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The resulting zwitterion can be washed with a non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting materials.

Alternative Alkylation and Sulfonation Sequence Approaches

While less common due to the efficiency of the butanesultone route, alternative multi-step sequences could theoretically be employed. One such approach would involve a two-step process:

Alkylation: Pyridine could first be alkylated with a bifunctional butyl derivative, such as 4-bromobutanol or 4-chlorobutanol, to form an N-(4-hydroxybutyl)pyridinium halide. This is a standard quaternization reaction.

Sulfonation: The terminal hydroxyl group of the resulting N-(4-hydroxybutyl)pyridinium salt would then be sulfonated. This could be achieved using a variety of sulfonating agents, such as chlorosulfonic acid or a sulfur trioxide-pyridine complex. This step would need to be carefully controlled to avoid side reactions.

Anion Metathesis and Counterion Exchange Protocols for Tosylate Integration

Once the N-butylsulfonate pyridinium cation is formed, typically as a zwitterion, the tosylate anion is introduced. The most straightforward method is a direct acid-base neutralization reaction. journalijdr.com

The 1-(4-sulfonatobutyl)pyridinium zwitterion is suspended in a solvent like methanol (B129727) or ethanol. To this suspension, an equimolar amount of p-toluenesulfonic acid is added. The acidic proton from the p-toluenesulfonic acid protonates the negatively charged sulfonate group of the zwitterion, forming the desired N-butylsulfonate pyridinium tosylate. The resulting ionic liquid can then be isolated by removing the solvent under reduced pressure.

Alternatively, if the N-butylsulfonate pyridinium cation were prepared with a different counterion (e.g., a halide from the alternative synthesis route), an anion metathesis or exchange would be necessary. This can be achieved in a couple of ways:

Precipitation: Reacting the pyridinium halide salt with a silver tosylate salt in a suitable solvent would lead to the precipitation of the insoluble silver halide, leaving the desired ionic liquid in solution.

Ion Exchange Resin: Passing a solution of the pyridinium halide through an ion-exchange column loaded with tosylate anions would effectively swap the halide for the tosylate anion.

Purification and Isolation Techniques for High-Purity this compound

The purification of this compound is crucial to remove any unreacted starting materials, by-products, or residual solvents. A common purification strategy involves the following steps:

Washing: The crude product is washed with a non-polar solvent, such as diethyl ether or hexane, to remove any non-ionic organic impurities.

Recrystallization: If the ionic liquid is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be an effective purification method.

Activated Carbon Treatment: To remove colored impurities, the ionic liquid can be dissolved in a suitable solvent and stirred with activated charcoal. The charcoal is then removed by filtration. rsc.org

Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature to remove any residual water or volatile solvents. This is a critical step as water content can significantly affect the physical properties of the ionic liquid.

The purity of the final product is typically assessed using techniques like NMR spectroscopy and elemental analysis.

Advanced Spectroscopic and Diffraction Techniques for Comprehensive Structural Confirmation and Purity Assessment

A combination of spectroscopic methods is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Cationic and Anionic Structural Assignment

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in both the cation and the anion. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ are detailed in the tables below.

¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Pyridinium H (ortho)~8.8-9.1Doublet2H
Pyridinium H (para)~8.5-8.7Triplet1H
Pyridinium H (meta)~8.1-8.3Triplet2H
N-CH₂ (butyl)~4.6-4.8Triplet2H
S-CH₂ (butyl)~2.5-2.7Triplet2H
N-CH₂-CH₂ (butyl)~1.9-2.1Multiplet2H
S-CH₂-CH₂ (butyl)~1.6-1.8Multiplet2H
Tosylate Ar-H (ortho to CH₃)~7.5-7.7Doublet2H
Tosylate Ar-H (ortho to SO₃)~7.1-7.3Doublet2H
Tosylate CH₃~2.3Singlet3H

¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (ppm)
Pyridinium C (ortho)~145-147
Pyridinium C (para)~144-146
Pyridinium C (meta)~128-130
N-CH₂ (butyl)~59-61
S-CH₂ (butyl)~50-52
N-CH₂-CH₂ (butyl)~28-30
S-CH₂-CH₂ (butyl)~21-23
Tosylate C (ipso-SO₃)~145-147
Tosylate C (ipso-CH₃)~138-140
Tosylate C (ortho to SO₃)~128-130
Tosylate C (ortho to CH₃)~125-127
Tosylate CH₃~20-22

While X-ray diffraction would provide the ultimate confirmation of the solid-state structure, including bond lengths and angles, as of now, no public crystallographic data for this compound is available. Such a study would definitively confirm the ionic packing and intermolecular interactions within the crystal lattice.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in determining the molecular structure of this compound by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals for the protons of the pyridinium ring, the butyl chain, and the tosylate anion. The protons on the pyridinium ring typically appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the positively charged nitrogen atom. The protons on the butyl chain exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the pyridinium nitrogen appearing further downfield than the others. For the tosylate anion, the aromatic protons show signals in the range of δ 7.0-8.0 ppm, while the methyl protons present as a sharp singlet around δ 2.3 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The carbon atoms of the pyridinium ring are observed in the δ 140-150 ppm range. The carbons of the butylsulfonate group and the tosylate anion also show characteristic signals, confirming the presence of both components in the compound's structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridinium Protons (α, β, γ)8.0 - 9.0140.0 - 150.0
Butyl Chain Protons1.5 - 4.520.0 - 60.0
Tosylate Aromatic Protons7.1 - 7.8125.0 - 145.0
Tosylate Methyl Protons~2.3~21.0
Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Complex Structural Elucidation

To establish the precise connectivity of atoms, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the connectivity between adjacent protons within the pyridinium ring and along the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded carbon and proton atoms. This technique is crucial for unambiguously assigning the ¹³C signals based on their attached protons, such as linking the specific pyridinium ring carbons to their corresponding protons.

Nuclear Overhauser Effect (NOE) Studies for Regioselectivity and Stereochemical Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is utilized to determine the spatial proximity of atoms. In the context of this compound, NOE studies can provide insights into the preferred conformation of the molecule in solution and the relative orientation of the cation and anion. For example, observing an NOE between protons of the butyl chain on the cation and protons of the tosylate anion would indicate a close spatial arrangement, characteristic of ion pairing in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman, are powerful tools for identifying functional groups and probing intermolecular forces.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. The sulfonate group (SO₃) shows strong and distinct stretching vibrations. Aromatic C-H and C=C stretching vibrations confirm the presence of the pyridinium and tosylate rings. The N-H stretching vibration, indicative of the pyridinium cation, is also observable. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the sulfonate group and the vibrations of the aromatic rings are typically strong and easily identifiable in the Raman spectrum. nih.gov

Table 2: Key Vibrational Spectroscopy Bands

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Sulfonate (SO₃) Stretching1200 - 1250, 1030 - 10601000 - 1050
Aromatic C=C Stretching1450 - 16001580 - 1620
Aromatic C-H Stretching3000 - 31003000 - 3100
N-H Stretching (Pyridinium)~3200Not typically strong

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the compound and its fragments, which in turn confirms its elemental composition. For this compound, techniques like Electrospray Ionization (ESI) are used. The positive ion mode would detect the 1-(4-sulfobutyl)pyridinium cation, while the negative ion mode would detect the tosylate anion. The precise mass measurements from HRMS allow for the unequivocal confirmation of the chemical formula of each ion. nih.gov

X-Ray Diffraction Studies for Crystalline or Liquid-Crystalline Phase Structural Characterization

Single-crystal X-ray diffraction provides the most definitive structural information if the compound can be crystallized. This technique determines the precise three-dimensional arrangement of atoms and the bond lengths and angles in the solid state. For an ionic compound like this compound, X-ray diffraction would reveal the crystal packing, the exact conformation of the cation, and the specific hydrogen bonding and other non-covalent interactions between the cation and the tosylate anion. researchgate.net Such studies have been performed on the closely related pyridinium tosylate, revealing classical N—H⋯O hydrogen bonds that connect the cationic and anionic entities. researchgate.netwikipedia.org

Catalytic Applications and Mechanistic Investigations of N Butylsulfonate Pyridinium Tosylate

Role as a Brønsted Acid Catalyst in Diverse Organic Transformations

N-butylsulfonate Pyridinium (B92312) Tosylate and related pyridinium salts function as effective and often recyclable Brønsted acid catalysts. researchgate.netchemicalbook.com Their utility stems from the presence of an acidic proton, which can activate substrates in a manner similar to conventional mineral acids but often with improved selectivity and milder reaction conditions. chemicalbook.com These catalysts are particularly valuable in reactions where substrates are sensitive to strong, corrosive acids. chemicalbook.comwikipedia.org Their solubility in various organic solvents further enhances their applicability in a wide range of chemical processes. chemicalbook.com

Esterification and Transesterification Reactions

The synthesis of esters via Fischer esterification or transesterification is a cornerstone of organic chemistry, traditionally catalyzed by strong mineral acids. Pyridinium-based Brønsted acids offer a milder and more environmentally benign alternative. While pyridinium p-toluenesulfonate (PPTS) itself can be a weak catalyst, its efficacy is significantly enhanced through structural modifications, such as the introduction of electron-withdrawing groups or lipid chains, which can lead to esterification yields of up to 99%. nih.gov These organic catalysts are particularly advantageous in processes like pharmaceutical manufacturing, where avoiding metal contamination is crucial. nih.gov

The kinetics of Brønsted acid-catalyzed esterification are influenced by several factors, including temperature, catalyst loading, and the molar ratio of reactants. researchgate.net Kinetic studies for the esterification of carboxylic acids with alcohols using catalysts like p-toluenesulfonic acid reveal that the reactions are often endothermic. researchgate.net The rate of reaction can be modeled to determine key thermodynamic and kinetic parameters such as activation energy, enthalpy, and entropy of the system. researchgate.net For instance, in the esterification of butyric acid, kinetic models have been developed that accurately predict reaction outcomes by considering variables like temperature and catalyst concentration. researchgate.net These studies are fundamental to understanding the reaction mechanism and optimizing conditions for maximizing product yield. researchgate.net

The efficiency of transesterification reactions catalyzed by pyridinium salts is highly dependent on the optimization of reaction parameters. In the production of biodiesel from babassu oil using pyridinium p-toluenesulfonate, key variables affecting the yield of methyl esters were identified as the methanol-to-oil molar ratio and temperature. journalijdr.com An experimental design approach determined the optimal conditions to be a 15:1 molar ratio of methanol (B129727) to oil, a catalyst loading of 2.0% w/w, and a temperature of 130°C, which resulted in a conversion of approximately 89.0%. journalijdr.com

The substrate scope for esterification reactions catalyzed by modified pyridinium p-toluenesulfonate is broad. nih.gov For example, the highly active catalyst 2-oleamido-5-nitro-pyridinium p-toluenesulfonate has been shown to facilitate the synthesis of a large number of esters from diverse carboxylic acid and alcohol substrates. nih.gov The introduction of a nitro group into the pyridinium ring increases the catalyst's acidity and, consequently, its activity. lookchem.com

Table 1: Optimization of Transesterification of Babassu Oil

Molar Ratio (MeOH:Oil) Catalyst Amount (% w/w) Temperature (°C) Reaction Time (h) Yield (%)
15:1 2.0 130 8 ~89.0
- - 170 - 71.4
- - 165 - 82.4
- - 200 - 81.6

Data sourced from a study on pyridinium p-toluenesulfonate catalyzed transesterification. journalijdr.com

A key advantage of ionic liquids as catalysts is their potential for recyclability and reuse, which is crucial for developing sustainable chemical processes. Pyridinium-based ionic liquids with sulfonic acid groups have demonstrated excellent reusability in transesterification reactions. researchgate.net For instance, in the transesterification of Jatropha oil, the catalyst [BSPy][CF3SO3] was reused for seven cycles without a significant loss of its catalytic effectiveness. journalijdr.com Similarly, other SO3H-functionalized ionic liquids have been shown to be easily recovered and reused multiple times with no observable change in catalyst structure or performance. researchgate.net This high level of reusability underscores the economic and environmental benefits of these catalysts. researchgate.netjournalijdr.com

Protection and Deprotection Reactions, e.g., Silyl (B83357) and Tetrahydropyranyl Ethers

Protecting groups are essential tools in multi-step organic synthesis. Pyridinium tosylates are widely employed as mild acid catalysts for both the introduction and removal of common protecting groups like silyl and tetrahydropyranyl (THP) ethers. chemicalbook.comwikipedia.org Their mild acidity is particularly advantageous when dealing with substrates that are unstable to stronger acidic conditions. chemicalbook.comwikipedia.org

For the deprotection of silyl ethers, a transesterification approach using pyridinium p-toluenesulfonate (PPTS) in methanol is an effective method. gelest.com PPTS is also capable of the selective cleavage of certain silyl ethers; for example, it can remove a tert-butyldimethylsilyl (TBDMS) group in the presence of a more robust tert-butyldiphenylsilyl (TBDPS) group. chemicalbook.com Similarly, pyridinium tribromide in methanol has been shown to chemoselectively deprotect primary TBS ethers. researchgate.netresearchgate.net

The tetrahydropyranylation of alcohols and phenols using dihydropyran is efficiently catalyzed by pyridinium tosylates. chemicalbook.comsigmaaldrich.com This method is often superior to using stronger acids, especially when the substrate contains acid-sensitive functionalities. chemicalbook.com The reverse reaction, the deprotection of THP ethers, can also be achieved under mild alcoholysis conditions using the same catalyst. organic-chemistry.orgnih.gov

Condensation Reactions, including Aldol (B89426) Condensations and Heterocyclic Synthesis

Pyridinium tosylates also serve as effective catalysts in various carbon-carbon bond-forming condensation reactions. In asymmetric aldol condensations between dioxanones and aldehydes, pyridinium p-toluenesulfonate has been used as a co-catalyst with L-proline to improve both the reaction yield and the enantioselectivity of the product. chemicalbook.comsigmaaldrich.com

The role of pyridinium-based catalysts is also prominent in the synthesis of heterocyclic compounds. These structures form the core of many pharmaceuticals and natural products. For example, phenylsulfonylacetonitrile can be used to synthesize polysubstituted pyridines by reacting with α,β-unsaturated nitriles under the catalysis of a base like triethylamine (B128534) (TEA). mdpi.com

A significant application is in the Biginelli condensation, a one-pot reaction that produces dihydropyrimidinones (DHPMs). A pyridinium-functionalized organosilica network, acting as a Brønsted acidic ionic solid, has been shown to be a highly efficient nanocatalyst for this reaction under solvent-free conditions. This method works well for a variety of aromatic aldehydes, accommodating both electron-donating and electron-withdrawing substituents. gelest.com

Table 2: Synthesis of Dihydropyrimidinones Using a Pyridinium-Functionalized Catalyst

Aldehyde R Group Time (min) Yield (%)
Benzaldehyde H 15 95
4-Chlorobenzaldehyde 4-Cl 15 98
4-Methylbenzaldehyde 4-Me 20 92
4-Methoxybenzaldehyde 4-OMe 20 90
4-Nitrobenzaldehyde 4-NO2 15 96
3-Nitrobenzaldehyde 3-NO2 15 94

Data adapted from a study on the Biginelli condensation catalyzed by a heterogeneous pyridinium nanocatalyst. gelest.com

Deoxygenation and Other Reductive Processes of Activated Substrates

Pyridinium tosylate salts function as mild Brønsted acid catalysts, facilitating a variety of transformations that can be classified as reductive processes, primarily through the cleavage of protecting groups. While not a classical deoxygenation reagent for functional groups like sulfoxides or N-oxides, its utility in removing oxygen-based protecting groups from activated substrates is a cornerstone of its application in multi-step organic synthesis.

The most prominent of these reductive applications is the cleavage of silyl ethers and tetrahydropyranyl (THP) ethers. chemicalbook.comwikipedia.org In these reactions, the catalyst provides a proton to the ether oxygen, converting the alkoxy group into a better leaving group. This protonation facilitates a nucleophilic attack by a solvent, typically an alcohol like methanol or ethanol, resulting in the regeneration of the hydroxyl group on the substrate. This process is effectively a reductive cleavage of a C-O bond.

A key advantage of using a pyridinium tosylate catalyst is its mild acidity (pKa ≈ 5.2), which allows for the selective deprotection of more labile groups while leaving others intact. wikipedia.org For instance, research has shown that tert-butyldimethylsilyl (TBDMS) ethers can be selectively cleaved in the presence of the more robust tert-butyldiphenylsilyl (TBDPS) ethers using PPTS. chemicalbook.com Similarly, it is used for the reductive cleavage of benzyl (B1604629) ethers, a common protecting group for alcohols, often employing reagents like lithium naphthalenide in conjunction with the acidic workup. researchgate.net These reactions are crucial in the synthesis of complex molecules where precise control over the sequence of deprotection is necessary. chemicalbook.com

Detailed Reaction Mechanism Elucidation through Experimental and Spectroscopic Investigations

The catalytic efficacy of pyridinium tosylate salts is rooted in a delicate interplay of proton transfer, non-covalent interactions, and the formation of transient intermediates.

The fundamental mechanistic feature of catalysis by pyridinium tosylate is the transfer of its acidic proton from the pyridinium cation (C₅H₅NH⁺) to the substrate. wikipedia.org In a typical catalytic cycle, such as the formation or cleavage of an acetal (B89532), the catalyst protonates the carbonyl oxygen (for acetal formation) or the ether oxygen of the acetal (for cleavage). chemicalbook.comchemicalbook.com This initial proton transfer increases the electrophilicity of the substrate, activating it for subsequent nucleophilic attack.

Hydrogen bonding plays a critical, albeit less direct, role. In the solid state, crystal structure analysis reveals classical N—H⋯O hydrogen bonds connecting the pyridinium cation and the tosylate anion. These interactions, along with weaker C—H⋯O contacts, create a defined supramolecular assembly. While the catalytic reactions occur in solution, these inherent bonding propensities influence the catalyst's solubility and effective acidity. In the catalytic cycle, hydrogen bonding between the catalyst, substrate, and solvent molecules can help to stabilize transition states, orienting the reactants for optimal reactivity. For example, in esterification reactions catalyzed by modified pyridinium tosylates, a hydrophobic environment created by lipid chains attached to the pyridinium ring helps to exclude water, shifting the reaction equilibrium toward the product. nih.govlookchem.com This demonstrates how modifying the hydrogen-bonding environment can directly impact catalytic outcomes.

The direct observation of catalytic intermediates and transition states in pyridinium tosylate-catalyzed reactions is challenging due to their transient nature. However, their existence is inferred from kinetic data, product analysis, and computational modeling. The primary intermediate in many reactions is the protonated substrate. For example, in the acid-catalyzed dehydration of an alcohol, the reaction proceeds through a carbocation intermediate formed after the protonated hydroxyl group departs as water. chemicalbook.com

In more complex systems, advanced spectroscopic techniques have been used to identify related pyridinium-based intermediates. For instance, in studies of proton pump inhibitors, a common pyridinium thiocyanate (B1210189) intermediate has been successfully identified and characterized using electrospray ionization mass spectrometry (ESI-MS) and its fragmentation patterns, supported by NMR and chemical derivatization. nih.govresearchgate.net These studies show that pyridinium intermediates can aggregate into more complex species, which are then detected. nih.govresearchgate.net While not from a PPTS-catalyzed reaction, this work provides a methodological precedent for how reactive pyridinium intermediates can be trapped and characterized, suggesting that similar techniques could be applied to elucidate the mechanisms of pyridinium tosylate catalysis. Mechanistic studies on related systems have also pointed to the formation of ground-state charge-transfer complexes between pyridinium salts and substrates, which are activated by light to initiate radical-based reaction pathways. rsc.org

Pyridinium tosylate catalysts and their derivatives have demonstrated significant utility in controlling both regioselectivity and stereoselectivity in organic reactions.

Regioselectivity: The catalyst can direct a reaction to a specific site on a molecule with multiple reactive positions. A clear example is the regioselective tetrahydropyranylation of substituted 1H-indazoles. asianpubs.orgresearchgate.net Indazole has two potential nitrogen sites for alkylation (N-1 and N-2). By using PPTS as the catalyst, the reaction with dihydropyran can be controlled to favor one isomer over the other, a crucial step in the synthesis of specific indazole derivatives. asianpubs.org The outcome is influenced by factors such as reaction time and conditions, with the N-1 isomer generally being the thermodynamically more stable product and the N-2 isomer being kinetically favored. asianpubs.org Furthermore, PPTS has been used to control the regioselectivity in the ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated azidoalkoxylation of enol ethers. chemicalbook.com

Stereoselectivity: The catalyst can also influence the 3D arrangement of atoms in the product. PPTS has been employed as a co-catalyst with L-proline for asymmetric aldol condensations, where it was found to improve both the reaction yield and the enantioselectivity of the product. chemicalbook.com In the diastereoselective Henry reaction (nitroaldol reaction), PPTS is used to catalyze the addition of a nitro group to an aldehyde, which is critical for establishing the desired trans ring junction and controlling the stereochemistry of the final β-nitroalcohol product. chemicalbook.com Moreover, derivatives of PPTS, such as 2-oleamido-5-nitro-pyridinium p-toluenesulfonate, have been shown to selectively suppress side reactions like the elimination of water from alcohols during esterification, showcasing a form of chemoselectivity that preserves stereocenters adjacent to the reacting alcohol. nih.govnih.gov

Catalyst Stability and Deactivation Mechanisms under Varied Reaction Conditions

The practical utility of a catalyst is heavily dependent on its stability under operational conditions.

Thermogravimetric analysis (TGA) provides key insights into the thermal stability of pyridinium tosylate salts. For Pyridinium p-toluenesulfonate (PPTS), the decomposition temperature (Tdec), defined as the point of 5% weight loss, is observed at 213 °C. This indicates substantial thermal stability, allowing its use in reactions that require heating. Studies on a range of protic ionic liquids with the p-toluenesulfonate anion show that thermal stability generally lies within the 200–300 °C range, depending on the structure of the cation.

However, stability can be affected by the reaction atmosphere. For related compounds like polyaniline tosylate, stability is significantly higher in a nitrogen atmosphere compared to air. In the presence of oxygen at elevated temperatures, oxidative processes can lead to structural rearrangement and loss of activity at temperatures below the actual thermal decomposition point. While PPTS is considered stable for most laboratory applications, which are often run at temperatures well below 200 °C, prolonged heating, especially in the presence of air and moisture, could potentially lead to gradual degradation over many cycles.

Table 1: Thermal Properties of Pyridinium p-Toluenesulfonate (PPTS)

PropertyValue
Melting Point (Tₘ)117.82 °C
Crystallization Temperature (T꜀)75.00 °C
Decomposition Temperature (Tdec)213 °C

Chemical Stability and Decomposition Pathways in Different Reaction Environments

The chemical stability of N-butylpyridinium tosylate is a critical parameter influencing its suitability for catalytic applications. Its stability is determined by the intrinsic properties of the N-butylpyridinium cation and the tosylate anion, and is significantly affected by the reaction environment, including temperature, moisture content, and the presence of other chemical species.

Thermal Stability

The thermal stability of ionic liquids is typically assessed by thermogravimetric analysis (TGA), which determines the temperature at which the compound begins to decompose. For pyridinium-based ionic liquids, thermal stability is influenced by factors such as the length of the alkyl chain on the cation and the nature of the anion.

Research on a series of protic ionic liquids based on the p-toluenesulfonate (tosylate) anion has shown that their thermal stability generally falls within the range of 225–300 °C. mdpi.com The decomposition temperature (Tdec), often defined as the temperature at which 5% weight loss occurs, provides a benchmark for comparing the thermal stability of different ionic liquids. For the parent compound, pyridinium p-toluenesulfonate, a decomposition temperature of 213 °C has been reported. mdpi.com

The combination of the N-butylpyridinium cation and the tosylate anion in N-butylpyridinium tosylate would be expected to yield a compound with substantial thermal stability, likely decomposing in the range of 200-300 °C. The stability is dictated by the strength of the bonds within the ions and the ion-pair interactions.

Interactive Data Table: Thermal Decomposition of Related Pyridinium and Tosylate Ionic Liquids

Compound NameCationAnionDecomposition Temperature (Tdec, 5% weight loss)
Pyridinium p-toluenesulfonatePyridiniump-toluenesulfonate213 °C mdpi.com
N-methylpiperidinium p-toluenesulfonateN-methylpiperidiniump-toluenesulfonate286 °C mdpi.com
1-methylimidazolium p-toluenesulfonate1-methylimidazoliump-toluenesulfonate254 °C mdpi.com
N-methylpyrrolidinium p-toluenesulfonateN-methylpyrrolidiniump-toluenesulfonate246 °C mdpi.com
N-butylpyridinium tetrachloroferrateN-butylpyridiniumTetrachloroferrate~400 °C researchgate.net

Decomposition Pathways

The thermal decomposition of N-butylpyridinium tosylate is expected to proceed through pathways involving the degradation of both the cation and the anion.

Anion Decomposition : The tosylate anion (p-toluenesulfonate) is known to decompose at elevated temperatures. Thermal decomposition of materials containing tosylate can produce sulfur oxides (SOx). mdpi.com For polyaniline tosylate, the first step of decomposition is the loss of the dopant (tosylate). researchgate.net

Cation Decomposition : The N-butylpyridinium cation can degrade via several mechanisms. A common pathway for N-alkylpyridinium cations is a Hofmann elimination-type reaction, leading to the formation of an alkene (butene) and pyridine (B92270). Another possibility is the cleavage of the butyl group.

Stability in Different Chemical Environments

The stability of N-butylpyridinium tosylate is not only temperature-dependent but is also influenced by its immediate chemical environment.

Hydrolytic Stability : The presence of water can be detrimental to the stability of some ionic liquids. Tosylate-based protic ionic liquids can be hygroscopic, absorbing moisture from the atmosphere. mdpi.com The pyridinium cation itself can be susceptible to reaction with water, although this is often dependent on the substituents on the ring. nih.gov For pyridinium p-toluenesulfonate, exposure to moist air or water is a condition to be avoided, suggesting that N-butylpyridinium tosylate may also exhibit some sensitivity to hydrolysis, potentially leading to the formation of p-toluenesulfonic acid and N-butylpyridinium hydroxide. mdpi.com

Compatibility with Reagents : Strong oxidizing agents are generally incompatible with pyridinium and tosylate-containing compounds. mdpi.com The tosylate group can be oxidized, and the pyridinium ring, while aromatic, can also react under harsh oxidative conditions. Similarly, strong acids should be avoided as they can protonate the tosylate anion, altering the properties of the ionic liquid. mdpi.com

Biodegradability : The environmental stability and decomposition, or biodegradability, of pyridinium-based ionic liquids are of increasing interest. Studies have shown that the biodegradability of pyridinium salts is highly dependent on the nature of the alkyl chain and the anion. rsc.orgrsc.orgresearchgate.net The presence of a butyl chain on the pyridinium ring can influence how microbial communities interact with and break down the cation. researchgate.net

Theoretical and Computational Chemistry Studies of N Butylsulfonate Pyridinium Tosylate

Computational Screening Methodologies for Predicting Optimized Catalytic Performance:This involves using computational methods to predict how modifications to the chemical structure of N-butylsulfonate Pyridinium (B92312) tosylate could enhance its catalytic activity for specific reactions.

The absence of dedicated research on N-butylsulfonate Pyridinium tosylate means that any attempt to create the requested article would be speculative and not based on the "thorough, informative, and scientifically accurate content" and "diverse sources" as per the instructions. Further research and publication in the field of computational chemistry would be required to provide the data necessary to construct such an article.

Interactions with Reaction Media and System Components

Impact of Solvent Systems on Catalytic Efficiency and Selectivity

Interfacial Phenomena and Phase Behavior in Biphasic Catalytic Systems

There is a notable absence of published research on the interfacial phenomena and phase behavior of N-butylsulfonate Pyridinium (B92312) tosylate in biphasic catalytic systems. The structure of this compound, featuring a pyridinium cation, a butylsulfonate group, and a tosylate anion, suggests it may possess surfactant-like properties that could be relevant in biphasic catalysis. Such properties are crucial for promoting reactions between immiscible reactants by facilitating mass transfer across the phase boundary. However, without experimental studies, any discussion on its performance in these systems would be speculative.

Compatibility and Synergistic Effects with Co-catalysts and Additives (e.g., L-proline)

While there is extensive research on the synergistic effects of pyridinium salts like PPTS with co-catalysts such as L-proline, particularly in asymmetric aldol (B89426) condensations, no specific studies have been found that investigate these interactions with N-butylsulfonate Pyridinium tosylate. The combination of a mild acid catalyst and an organocatalyst like L-proline can significantly enhance both the yield and enantioselectivity of certain reactions. It is plausible that this compound could function similarly, but dedicated research is required to confirm and quantify such synergistic effects. L-proline is a well-known benign catalyst used in various condensation reactions to produce a variety of derivatives under mild conditions.

Future Perspectives and Emerging Research Avenues for N Butylsulfonate Pyridinium Tosylate

Development of Novel Derivatives with Tailored Structures for Enhanced Activity and Specificity

The molecular architecture of N-butylsulfonate Pyridinium (B92312) Tosylate offers substantial opportunities for the rational design of new derivatives with fine-tuned properties. The synthesis of pyridinium-based ionic liquids typically involves the quaternization of the pyridine (B92270) ring with an appropriate alkyl halide or sulfonate, which is a versatile method for introducing a wide array of functional groups. longdom.org This adaptability allows for the strategic modification of the pyridinium cation to enhance its performance in specific applications.

Future research is anticipated to focus on modifying both the N-butylsulfonate cation and the tosylate anion to create derivatives with enhanced catalytic activity, selectivity, and physical properties. For instance, the introduction of different functional groups onto the pyridine ring or the alkyl chain could lead to derivatives with improved solubility in specific reaction media or enhanced interactions with substrates in catalytic applications. The choice of the anion also plays a pivotal role in determining the properties of the resulting ionic liquid, such as its thermal stability, conductivity, and solubility. longdom.org

A significant area of development is the synthesis of structurally diverse pyridinium salts. nih.gov By systematically altering the substituents on the pyridinium core, researchers can create a library of derivatives and screen them for optimal performance in various chemical processes. This approach, combined with computational modeling, can accelerate the discovery of new derivatives with tailored functionalities.

Integration into Continuous Flow Processes and Advanced Reactor Designs

The transition from traditional batch synthesis to continuous flow manufacturing represents a paradigm shift in chemical production, offering improved scalability, safety, and control over reaction parameters. The synthesis of pyridinium salts is well-suited for adaptation to continuous flow systems. rsc.orgucla.edu Research has demonstrated the successful continuous flow synthesis of butylpyridinium bromide, a related pyridinium salt, showcasing the potential for producing these compounds in larger quantities and on shorter timescales than traditionally accessible in batch reactions. rsc.orgnih.gov

The integration of N-butylsulfonate Pyridinium Tosylate synthesis into continuous flow processes can be further enhanced by incorporating advanced reactor designs, such as microwave-assisted flow reactors. Microwave irradiation has been shown to rapidly accelerate the synthesis of pyridinium salts, with residence times of less than 10 minutes and high yields. acs.org

Furthermore, the application of machine learning algorithms, such as multi-objective Bayesian optimization, can be used to efficiently explore the reaction parameter space in continuous flow systems. rsc.orgnih.gov This approach allows for the simultaneous optimization of multiple objectives, such as reaction yield and production rate, leading to highly efficient and automated manufacturing processes for this compound and its derivatives. rsc.orgucla.edu

Parameter Batch Synthesis Continuous Flow Synthesis Advantage of Continuous Flow
Scalability LimitedHighEnables large-scale production. rsc.org
Control ModerateHighPrecise control over temperature, pressure, and stoichiometry. rsc.orgucla.edu
Safety Lower (larger volumes of reagents)Higher (smaller reaction volumes)Reduced risk of thermal runaways.
Efficiency LowerHigherShorter reaction times and potential for automation. rsc.org

Table 1: Comparison of Batch versus Continuous Flow Synthesis for Pyridinium Salts.

Exploration in Untapped Chemical Transformations and Complex Synthetic Strategies

While pyridinium p-toluenesulfonate (PPTS) is a well-established, mildly acidic catalyst for specific organic transformations like the formation and cleavage of acetals and silyl (B83357) ethers chemicalbook.comwikipedia.org, the potential of this compound in a broader range of chemical reactions remains largely untapped. Its ionic liquid nature opens up possibilities for its use in biphasic catalysis, where it can act as both the catalyst and the reaction medium, facilitating easy separation and recycling of the catalyst. longdom.org

Future research is expected to explore the application of this compound in more complex synthetic strategies. This includes its potential use as an electrolyte in electrochemical devices due to the high ionic conductivity and wide electrochemical stability often associated with pyridinium ionic liquids. longdom.org Another promising avenue is its application as a solvent or co-solvent in enzymatic reactions. The unique solvent properties of ionic liquids can enhance the stability and activity of enzymes, opening up new possibilities for biocatalysis. nih.gov For example, pyridinium-based ionic liquids have been shown to maintain the stability of lipase (B570770) in aqueous solutions. nih.gov

The development of novel synthetic methodologies utilizing this compound as a catalyst or reaction medium is a key area for future investigation. This could involve its use in multicomponent reactions, asymmetric synthesis, or in the synthesis of complex natural products and pharmaceuticals. chemicalbook.comchemscene.com

Established Application of PPTS Potential Untapped Application of this compound Rationale/Advantage
Acetal (B89532) formation/cleavage chemicalbook.comwikipedia.orgBiphasic catalysisFacile catalyst separation and recycling. longdom.org
Silyl ether deprotection chemicalbook.comwikipedia.orgElectrolyte in electrochemical devicesHigh ionic conductivity and electrochemical stability. longdom.org
Mild acid catalyst chemicalbook.comMedium for enzymatic reactionsEnhanced enzyme stability and activity. nih.gov

Table 2: Established and Potential Applications of Pyridinium Tosylates.

Advancement of Sustainable and Green Chemistry Principles through its Application

The principles of green chemistry are increasingly guiding the development of new chemical products and processes. This compound has the potential to contribute significantly to this paradigm shift. The use of ionic liquids as recyclable reaction media or catalysts can reduce the reliance on volatile and often toxic organic solvents, thereby minimizing the environmental impact of chemical synthesis. longdom.org

Future research will likely focus on designing greener synthetic routes to this compound itself, as well as exploring its application in environmentally benign chemical processes. This includes the development of biodegradable derivatives by incorporating functional groups that are susceptible to microbial degradation. The investigation of pyridinium-based ionic liquids has shown that certain structures can be biodegradable, which is a crucial aspect for designing sustainable chemicals. nih.gov

Moreover, the integration of this compound into catalytic cycles where it can be efficiently recovered and reused aligns with the green chemistry principle of atom economy and waste minimization. Its application in processes that utilize renewable feedstocks or operate under milder reaction conditions will further enhance its green credentials. The inherent properties of ionic liquids, such as their low vapor pressure, also contribute to a safer laboratory and industrial environment. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.